3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)2-4-12-9(15)6-1-3-11-5-7(6)10(12)16/h1,3,5H,2,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBDUTALJIAXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid typically involves multi-step organic reactions[_{{{CITATION{{{3{Synthesis of Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2 ...](https://link.springer.com/article/10.1134/S1070363222090237). One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyridine core[{{{CITATION{{{_3{Synthesis of Dispiroindoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2 .... The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields[_{{{CITATION{{{_3{Synthesis of Dispiroindoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2 .... The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis of Dispiroindoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2 .... These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The reactions involving 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid can lead to the formation of various derivatives, including amides, esters, and other functionalized compounds.
Scientific Research Applications
Pharmacological Applications
1. Apoptosis Inhibition
Research indicates that compounds similar to 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid exhibit significant apoptosis inhibition. This property is crucial in treating diseases characterized by excessive cell death, such as neurodegenerative disorders (e.g., Alzheimer's and Parkinson's diseases) and cardiovascular conditions (e.g., myocardial infarction) .
Case Study: Neuroprotection
A study demonstrated that derivatives of this compound effectively inhibit caspase-3, a key enzyme in the apoptotic pathway. This inhibition can potentially protect neuronal cells from degeneration in models of neurodegeneration .
2. Antiviral Activity
The compound shows promise as an antiviral agent. It has been suggested for use in treating viral infections like hepatitis C and HIV due to its ability to modulate cellular pathways involved in viral replication .
Case Study: Viral Infections
In vitro studies have indicated that the compound can reduce viral load in infected cell lines by interfering with the apoptotic pathways that viruses exploit to propagate .
Research Findings
Recent Advances
Recent literature has focused on the synthesis of this compound and its analogs, exploring their structure-activity relationships (SAR). The findings suggest that modifications to the pyrrolidine ring can enhance biological activity and selectivity for specific targets .
Mechanism of Action
The mechanism by which 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Derivatives with Varying Alkyl Chain Lengths
6-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic Acid
- Molecular Formula : C₁₃H₁₄N₂O₄
- Molecular Weight : 262.26 g/mol
- CAS : 362672-11-5
- Key Differences: The hexanoic acid side chain increases hydrophobicity and may alter solubility compared to the propanoic acid analog.
3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic Acid
Stereoisomeric Derivatives
(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic Acid
- Molecular Formula : C₁₀H₈N₂O₄
- Molecular Weight : 220.19 g/mol
- CAS : 1212191-11-1
- Key Differences : The (2S)-stereochemistry introduces chirality, which is critical for biological activity and receptor interactions. This compound is available at 95% purity but is listed as discontinued by some suppliers .
Tabulated Comparison of Key Compounds
Biological Activity
3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid is a complex organic compound with potential therapeutic applications. Its unique structural features, including the pyrrolo[3,4-c]pyridine moiety and dioxo functional groups, suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H11N3O4
- Molecular Weight : 273.25 g/mol
Research indicates that compounds featuring the pyrrolo[3,4-c]pyridine scaffold exhibit various biological activities, including:
- Caspase Inhibition : The compound has been shown to inhibit caspase-3, a critical enzyme in the apoptosis pathway. This inhibition can lead to reduced cell death in certain contexts, making it a candidate for further investigation in cancer therapy .
- Analgesic and Sedative Effects : Studies have reported that derivatives of pyrrolo[3,4-c]pyridine exhibit analgesic properties comparable to morphine. The mechanisms underlying these effects involve modulation of pain pathways and potential interactions with opioid receptors .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Caspase Inhibition | Inhibition of apoptosis via caspase-3 | |
| Analgesic | Comparable to morphine in pain relief | |
| Sedative | Prolongs sleep duration in animal models |
Case Studies
-
Caspase Inhibition Study :
A study demonstrated that derivatives of the pyrrolo[3,4-c]pyridine structure effectively inhibited caspase-3 activity. This suggests potential applications in treating diseases characterized by excessive apoptosis, such as neurodegenerative disorders . -
Pain Relief Assessment :
In a controlled study using the "writhing" test on mice, several derivatives showed significant analgesic effects. Compounds were tested at varying doses (e.g., 200 mg/kg), with results indicating efficacy greater than that of aspirin .Compound ID Dose (mg/kg) Pain Relief (%) Control 0 9.57 ± 1.8 Compound A 200 27.48 Compound B 300 105.1
Discussion
The biological activity of this compound is promising due to its ability to modulate critical biological pathways associated with apoptosis and pain management. The inhibition of caspase-3 opens avenues for research into neuroprotective treatments and cancer therapies.
Q & A
Basic: What are the key synthetic strategies for 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid?
The synthesis typically involves cyclocondensation reactions using pyridine-3,4-dicarboxylic acid derivatives and primary amines. A general approach includes:
Core Formation : Reacting pyridine-3,4-dicarboxylic anhydride with a propylamine derivative to form the pyrrolo[3,4-c]pyridine core.
Functionalization : Introducing the propanoic acid moiety via alkylation or coupling reactions.
Purification : Recrystallization from methanol or ethanol to achieve >95% purity (common for related compounds) .
Optimization Tip : Adjust reaction time and temperature to minimize side products, as over-reaction may lead to ring-opening or decomposition .
Basic: How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- X-ray Crystallography : Determines bond angles, dihedral angles, and crystal packing (e.g., related pyrrolo[3,4-c]pyridine derivatives show planar heterocyclic cores with substituent-dependent torsion angles) .
- Spectroscopy :
Advanced: What methodologies are used to analyze its stability under physiological conditions?
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. Related compounds show instability in alkaline conditions due to hydrolysis of the dioxo group .
- Light Sensitivity : UV-vis spectroscopy reveals photodegradation pathways; store in amber vials under inert gas .
Data Interpretation : Degradation products (e.g., ring-opened derivatives) can be identified using LC-MS .
Advanced: How does the compound interact with biological targets like matrix metalloproteinases (MMPs)?
- Mechanistic Insight : The pyrrolo[3,4-c]pyridine core mimics peptide substrates, binding to the zinc-active site of MMPs. Computational docking (e.g., AutoDock Vina) predicts interactions with MMP-2/9/13 .
- Experimental Validation :
- IC₅₀ Determination : Use fluorogenic substrates (e.g., DQ-collagen for MMP-2) in enzyme assays. A structurally similar compound showed IC₅₀ = 3 nM for MMP-2 .
- SAR Analysis : Modifying the propanoic acid chain length alters potency; shorter chains reduce steric hindrance but may decrease solubility .
Advanced: How can conflicting data on its biological activity be resolved?
Contradictions in activity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:
- Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or endotoxin contamination.
- Substituent Effects : Positional isomers (e.g., 2-yl vs. 3-yl propanoic acid derivatives) exhibit divergent binding affinities .
Resolution Strategy :
Validate findings across multiple orthogonal assays (e.g., ELISA for cytokines and MTT for cytotoxicity).
Compare with structurally defined analogs (e.g., methyl ester derivatives) to isolate pharmacophore contributions .
Advanced: What analytical techniques are critical for purity assessment?
- HPLC-MS : Quantifies impurities (>95% purity threshold) and detects hydrolyzed byproducts .
- Elemental Analysis : Confirms stoichiometry (e.g., C₁₀H₈N₂O₄ requires C 52.63%, H 3.51%, N 12.28%) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition >200°C suggests suitability for long-term storage .
Advanced: How can its solubility and bioavailability be optimized for in vivo studies?
- Salt Formation : Sodium or potassium salts improve aqueous solubility (tested via shake-flask method) .
- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability, with in situ hydrolysis restoring activity .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to sustain release and reduce renal clearance .
Advanced: What computational tools predict its ADMET properties?
- ADMET Prediction : SwissADME or ADMETLab2.0 estimate:
Advanced: How does its reactivity with nucleophiles impact derivatization?
The dioxo group is electrophilic, enabling:
- Amide Coupling : React with primary amines (e.g., EDC/NHS) to generate prodrugs.
- Thiol Adducts : Thiol-containing compounds (e.g., glutathione) form covalent adducts, which can be monitored via LC-MS .
Caution : Over-reaction may deactivate the core; use stoichiometric control .
Advanced: What strategies address discrepancies in reported molecular weights?
Discrepancies (e.g., 251.31 vs. 262.26 g/mol in related compounds) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
